A Technical Guide to the Structural Elucidation of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
A Technical Guide to the Structural Elucidation of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Abstract
The convergence of pyrazole and isoxazole rings creates a molecular scaffold of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The compound 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (CAS 957484-18-3) is a prime example of this pharmacologically relevant structural class.[4] Definitive characterization of such molecules is a prerequisite for drug discovery and development, demanding a rigorous and multi-faceted analytical approach. This guide provides an in-depth, methodology-focused workflow for the unambiguous structure elucidation of this target compound. It is designed for researchers and scientists in drug development, outlining a self-validating system of analytical techniques, from initial mass confirmation to the definitive proof of covalent and spatial arrangement using High-Resolution Mass Spectrometry (HRMS), advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Each section explains the causality behind the experimental choices, providing not just protocols but the scientific rationale for their application.
Introduction: The Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] Among these, structures incorporating both pyrazole and isoxazole rings are recognized for their therapeutic potential, acting on a variety of biological targets.[1][3] The precise arrangement of atoms and functional groups within these molecules dictates their interaction with biological systems, making unambiguous structure determination a critical step in chemical research.
This guide focuses on a systematic approach to confirm the identity and structure of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. The proposed structure is as follows:
Caption: Proposed structure of the target molecule.
Chapter 1: Foundational Analysis: Molecular Formula and Mass Determination
Core Technique: High-Resolution Mass Spectrometry (HRMS)
Causality: Before delving into the intricate details of the covalent framework, it is imperative to confirm the elemental composition. HRMS provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of its molecular formula. For a carboxylic acid like the target compound, Electrospray Ionization (ESI) in negative ion mode is particularly effective, as it readily forms the deprotonated molecule [M-H]⁻.[6]
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[6]
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Method Parameters:
-
Ionization Mode: ESI, Negative.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
-
-
Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured m/z value to the theoretically calculated value for the C₉H₈N₃O₃⁻ ion.
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₉H₉N₃O₃ | - |
| Exact Mass [M] | 207.0644 g/mol | - |
| [M-H]⁻ Ion Formula | C₉H₈N₃O₃⁻ | C₉H₈N₃O₃⁻ |
| Calculated m/z | 206.0571 | To be determined |
A measured m/z value within 5 ppm of the calculated value provides high confidence in the assigned molecular formula.
Chapter 2: The Covalent Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[7][8]
¹H NMR Spectroscopy: Proton Environment Mapping
Causality: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about adjacent protons.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it allows observation of the acidic proton).[6][9]
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Analyze the chemical shifts, integrations, and multiplicities of all signals.
Predicted Spectrum Analysis: Based on known data for pyrazole and isoxazole derivatives, the following signals are anticipated:[7][10]
-
H-isoxazole: A singlet around δ 7.0-8.0 ppm.
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H-pyrazole: A singlet around δ 7.5-8.5 ppm.
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N-CH₃ (pyrazole): A singlet around δ 3.8-4.2 ppm.
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C-CH₃ (pyrazole): A singlet around δ 2.4-2.8 ppm.
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COOH: A broad singlet at δ > 12 ppm (concentration-dependent).
¹³C NMR Spectroscopy: Carbon Backbone Identification
Causality: ¹³C NMR complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.
Predicted Spectrum Analysis: The spectrum is expected to show 9 distinct carbon signals:
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C=O (carboxyl): δ 160-170 ppm.
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Heterocyclic Carbons: 5 signals in the δ 100-165 ppm range.
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N-CH₃ Carbon: δ 35-45 ppm.
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C-CH₃ Carbon: δ 10-20 ppm.
2D NMR: Unambiguous Connectivity Proof
Causality: While 1D NMR suggests the types of atoms present, 2D NMR experiments like HSQC and HMBC are essential to definitively prove how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the protonated carbons and their respective protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is the most powerful tool for establishing the connectivity between different fragments of the molecule, particularly across quaternary carbons and heteroatoms.
Key HMBC Correlations for Structural Confirmation:
The definitive proof of the 3-(pyrazol-4-yl)-isoxazole connectivity relies on specific long-range correlations:
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Pyrazole H to Isoxazole C: A correlation from the pyrazole ring proton to the isoxazole carbon at the junction (C3 of the isoxazole).
-
Methyl Protons to Pyrazole C: Correlations from both methyl group protons to their respective neighboring carbons within the pyrazole ring.
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Isoxazole H to Carboxyl C: A correlation from the isoxazole ring proton to the carboxylic acid carbon.
Caption: Key HMBC correlations for structural proof.
Data Presentation: Summary of Predicted NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations |
| COOH | ~13.1 (br s, 1H) | ~162.0 | H (Isoxazole C4) |
| Isoxazole-C3 | - | ~158.0 | H (Isoxazole C4) |
| Isoxazole-C4 | ~7.5 (s, 1H) | ~105.0 | COOH, Isoxazole-C3, Isoxazole-C5 |
| Isoxazole-C5 | - | ~165.0 | H (Pyrazole C3), H (Isoxazole C4) |
| Pyrazole-N1-CH₃ | ~4.0 (s, 3H) | ~38.0 | Pyrazole-C5, Pyrazole-N1 |
| Pyrazole-C3 | ~8.0 (s, 1H) | ~130.0 | Pyrazole-C4, Pyrazole-C5, Isoxazole-C5 |
| Pyrazole-C4 | - | ~115.0 | H (Pyrazole C3), H (C5-CH₃) |
| Pyrazole-C5 | - | ~145.0 | H (Pyrazole C3), H (N1-CH₃) |
| Pyrazole-C5-CH₃ | ~2.6 (s, 3H) | ~12.0 | Pyrazole-C4, Pyrazole-C5 |
Note: Chemical shifts are estimates and should be confirmed by 2D NMR experiments.
Chapter 3: Definitive Proof: Single-Crystal X-ray Crystallography
Causality: While NMR provides the definitive structure in solution, X-ray crystallography provides absolute, unambiguous proof of the molecular structure in the solid state.[11][12] It yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry beyond doubt. It also reveals information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[13]
Methodology: A Generalized Protocol
-
Crystal Growth: A suitable single crystal of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction data.
-
Expected Findings: The resulting crystal structure would provide ultimate validation of the proposed atomic connectivity. It would also likely show a planar conformation for both the pyrazole and isoxazole rings and reveal intermolecular hydrogen bonding between the carboxylic acid group of one molecule and a nitrogen or oxygen atom of a neighboring molecule, forming dimers or extended chains in the solid state.
Chapter 4: Integrated Elucidation Workflow
The structural elucidation of a novel compound is a logical progression of experiments, where each step builds upon the last. The workflow below illustrates this systematic, self-validating process.
Caption: Integrated workflow for structure elucidation.
References
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- PubMed. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents.
- National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- ResearchGate. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives.
- PubMed. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.
- ResearchGate. (2005). A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole.
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